Yersiniabactin

Description

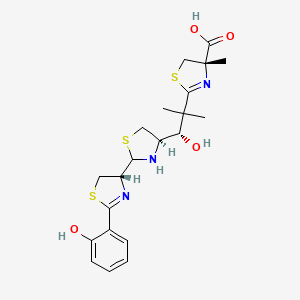

Structure

3D Structure

Properties

Molecular Formula |

C21H27N3O4S3 |

|---|---|

Molecular Weight |

481.7 g/mol |

IUPAC Name |

(4S)-2-[(1S)-1-hydroxy-1-[(4R)-2-[(4R)-2-(2-hydroxyphenyl)-4,5-dihydro-1,3-thiazol-4-yl]-1,3-thiazolidin-4-yl]-2-methylpropan-2-yl]-4-methyl-5H-1,3-thiazole-4-carboxylic acid |

InChI |

InChI=1S/C21H27N3O4S3/c1-20(2,18-24-21(3,10-31-18)19(27)28)15(26)12-8-30-17(22-12)13-9-29-16(23-13)11-6-4-5-7-14(11)25/h4-7,12-13,15,17,22,25-26H,8-10H2,1-3H3,(H,27,28)/t12-,13+,15+,17?,21+/m0/s1 |

InChI Key |

JHYVWAMMAMCUIR-VQNLDRKJSA-N |

SMILES |

CC1(CSC(=N1)C(C)(C)C(C2CSC(N2)C3CSC(=N3)C4=CC=CC=C4O)O)C(=O)O |

Isomeric SMILES |

C[C@@]1(CSC(=N1)C(C)(C)[C@@H]([C@@H]2CSC(N2)[C@H]3CSC(=N3)C4=CC=CC=C4O)O)C(=O)O |

Canonical SMILES |

CC1(CSC(=N1)C(C)(C)C(C2CSC(N2)C3CSC(=N3)C4=CC=CC=C4O)O)C(=O)O |

Synonyms |

yersiniabactin yersiniophore |

Origin of Product |

United States |

Foundational & Exploratory

The Yersiniabactin Biosynthesis Pathway: A Technical Guide for Researchers

Authored for Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the yersiniabactin (Ybt) biosynthesis pathway, a critical virulence factor in pathogenic bacteria such as Yersinia pestis, Yersinia pseudotuberculosis, Yersinia enterocolitica, and certain strains of Escherichia coli. The production of this siderophore, a high-affinity iron chelator, is essential for these pathogens to acquire iron from their hosts, a process vital for their survival and proliferation. Understanding the intricate molecular machinery of Ybt synthesis is paramount for the development of novel antimicrobial agents that target this key virulence mechanism.

The this compound Gene Cluster and its Protein Machinery

The biosynthesis of this compound is orchestrated by a suite of enzymes encoded by the ybt gene cluster, located on a high-pathogenicity island (HPI) in the bacterial chromosome.[1][2][3][4] This multi-enzyme complex functions as a sophisticated assembly line, employing a mixed non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) mechanism to construct the complex Ybt molecule from simple precursors.[2][5]

The core enzymatic players and their respective genes are detailed below:

| Gene | Protein | Function |

| ybtS | YbtS | A salicylate synthase that converts chorismate, a key intermediate in the shikimate pathway, into salicylate, the starter unit for Ybt biosynthesis. |

| ybtE | YbtE | An adenylation enzyme that activates salicylate by attaching an adenosine monophosphate (AMP) group, preparing it for loading onto the NRPS machinery.[6] |

| irp2 | HMWP2 (High-Molecular-Weight Protein 2) | A large NRPS enzyme that serves as the initial assembly module. It incorporates the activated salicylate and two cysteine residues, forming two thiazoline rings.[6] |

| irp1 | HMWP1 (High-Molecular-Weight Protein 1) | A hybrid NRPS-PKS enzyme that represents the second major assembly module. It adds a malonyl-CoA extender unit and a third cysteine residue, followed by modifications including reduction and methylation.[7] |

| ybtU | YbtU | A reductase that reduces one of the thiazoline rings to a thiazolidine ring during the synthesis process.[3] |

| ybtD | YbtD | A phosphopantetheinyl transferase responsible for the post-translational modification of the carrier protein domains within HMWP1 and HMWP2. This modification is essential for the covalent tethering of the growing Ybt molecule to the enzyme complex.[3][7] |

| ybtT | YbtT | A thioesterase that is believed to have an editing or proofreading function, removing aberrant intermediates from the synthetase complex to ensure the fidelity of Ybt synthesis.[3] |

The Biosynthetic Pathway: A Step-by-Step Assembly

The synthesis of this compound is a highly orchestrated process that can be broken down into the following key stages:

-

Initiation: The pathway begins with the production of the starter unit, salicylate, from chorismate by the enzyme YbtS.

-

Activation: YbtE adenylates salicylate, activating it for subsequent reactions.

-

Loading: The activated salicyl group is transferred to the aryl carrier protein (ArCP) domain of HMWP2.

-

Elongation and Cyclization (HMWP2): Two cysteine molecules are sequentially incorporated by HMWP2. Each incorporation is followed by a cyclization and dehydration reaction to form two thiazoline rings, resulting in a hydroxyphenyl-thiazolinyl-thiazolinyl intermediate covalently bound to HMWP2.[6]

-

Transfer to HMWP1: The growing intermediate is then transferred from HMWP2 to the PKS module of HMWP1.

-

Elongation and Modification (HMWP1): A malonyl-CoA unit is added to the intermediate, which then undergoes reduction by a ketoreductase (KR) domain and methylation by a methyltransferase (MT) domain.

-

Final Elongation and Cyclization (HMWP1): A third cysteine residue is incorporated and cyclized to form the final thiazoline ring.

-

Reduction: The YbtU enzyme reduces one of the thiazoline rings to a thiazolidine ring.

-

Release: The completed this compound molecule is released from the HMWP1 enzyme by the action of its terminal thioesterase (TE) domain.

Caption: The this compound biosynthesis pathway, a multi-enzyme assembly line.

Quantitative Data on this compound Production

While detailed kinetic parameters (Km, kcat) for the individual enzymes of the this compound synthetase complex are not extensively reported in the literature, studies on the heterologous production and in vitro reconstitution of the pathway provide valuable quantitative insights.

Table 1: Heterologous Production of this compound in E. coli

| Host Strain / Condition | Titer (mg/L) | Volumetric Productivity (mg/L·h) | Reference |

| E. coli K207-3 (High-cell-density fermentation) | 67 ± 21 | 1.1 ± 0.3 | [8] |

| E. coli with media optimization | 867 ± 121 | Not Reported | [9] |

Table 2: In Vitro Reconstitution of the this compound Synthetase

| Parameter | Value | Reference |

| Turnover Rate (entire assembly line) | 1.4 min-1 | [10] |

| Rate of complex intermediate accumulation at PCP1 of HMWP2 | 19 s-1 | [1] |

Experimental Protocols

This section outlines key methodologies for the study of this compound biosynthesis.

Heterologous Production of this compound in E. coli

This protocol is adapted from studies reporting the successful production of this compound in a heterologous host.[8][11]

Objective: To produce this compound in E. coli for purification and characterization.

Materials:

-

E. coli strain engineered for heterologous expression (e.g., K207-3).

-

Expression plasmids containing the ybt gene cluster (e.g., pBP198 and pBP205).

-

Luria-Bertani (LB) broth and agar.

-

Appropriate antibiotics for plasmid selection (e.g., carbenicillin, kanamycin).

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG) for induction.

-

Salicylate.

-

High-cell-density fermentation medium (e.g., F1 medium).[8]

Procedure:

-

Transform the engineered E. coli strain with the expression plasmids containing the ybt genes.

-

Select for transformants on LB agar plates containing the appropriate antibiotics.

-

Inoculate a starter culture in LB broth with antibiotics and grow overnight at 37°C with shaking.

-

For larger scale production, use the starter culture to inoculate a high-cell-density fermentation medium.

-

Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 75-100 µM.

-

Concurrently, add salicylate to a final concentration of approximately 0.16 g/L.

-

Reduce the temperature to 22°C and continue incubation for 24-72 hours.

-

Monitor this compound production by analyzing culture supernatants.

Extraction and Purification of this compound

This protocol describes the isolation of this compound from culture supernatants.[12][13]

Objective: To purify this compound for subsequent analysis.

Materials:

-

Culture supernatant containing this compound.

-

Ethyl acetate.

-

Methanol.

-

High-Performance Liquid Chromatography (HPLC) system with a C18 reverse-phase column.

-

Acetonitrile.

-

Water.

Procedure:

-

Centrifuge the bacterial culture to pellet the cells and collect the supernatant.

-

Extract the supernatant twice with an equal volume of ethyl acetate.

-

Pool the organic phases and evaporate to dryness under reduced pressure.

-

Redissolve the residue in a small volume of methanol.

-

Purify the this compound by preparative HPLC using a C18 column and a water/acetonitrile gradient.

-

Monitor the elution of this compound-Fe3+ complex by absorbance at 385 nm.[9]

-

Collect the fractions containing this compound, pool them, and lyophilize to obtain the purified compound.

Quantification of this compound

Objective: To quantify the concentration of this compound in a sample.

Procedure:

-

Prepare a standard curve using purified this compound of known concentrations.

-

Inject the samples and standards onto an analytical HPLC system with a C18 column.

-

Elute with a water/acetonitrile gradient.

-

Detect the this compound-Fe3+ complex at 385 nm.

-

Calculate the concentration of this compound in the samples by comparing the peak areas to the standard curve. The molar extinction coefficient for the Ybt-Fe3+ complex at 385 nm is 2884 M-1cm-1.[9]

The CAS assay is a universal colorimetric method for detecting and quantifying siderophores.[8][14]

Objective: To qualitatively or quantitatively assess siderophore production.

Principle: The assay is based on the competition for iron between the strong chelator CAS (in a complex with a detergent) and the siderophore in the sample. When the siderophore removes iron from the CAS complex, the color of the solution changes from blue to orange/yellow.

Procedure (Liquid Assay):

-

Prepare the CAS assay solution as described by Schwyn and Neilands.[10]

-

Mix the sample containing this compound with the CAS assay solution.

-

Incubate at room temperature.

-

Measure the change in absorbance at 630 nm.

-

Quantify the amount of siderophore by comparing the absorbance change to a standard curve prepared with a known siderophore or by calculating siderophore units.

Logical Workflow for this compound Research

The following diagram illustrates a typical workflow for investigating the this compound biosynthesis pathway.

Caption: A logical workflow for the investigation of this compound biosynthesis.

This guide provides a foundational understanding of the this compound biosynthesis pathway, equipping researchers with the necessary knowledge to delve deeper into this fascinating and medically relevant area of study. The intricate nature of this pathway presents numerous potential targets for the development of novel therapeutics to combat pathogenic bacteria that rely on this siderophore for their virulence.

References

- 1. Kinetic and Regiospecific Interrogation of Covalent Intermediates in the Nonribosomal Peptide Synthesis of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound Production Requires the Thioesterase Domain of HMWP2 and YbtD, a Putative Phosphopantetheinylate Transferase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The this compound Biosynthetic Gene Cluster of Yersinia enterocolitica: Organization and Siderophore-Dependent Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound iron uptake: mechanisms and role in Yersinia pestis pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The nonribosomal peptide synthetase HMWP2 forms a thiazoline ring during biogenesis of this compound, an iron-chelating virulence factor of Yersinia pestis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound production requires the thioesterase domain of HMWP2 and YbtD, a putative phosphopantetheinylate transferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Use of Blue Agar CAS Assay for Siderophore Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Biosynthesis of this compound, a Complex Polyketide-Nonribosomal Peptide, Using Escherichia coli as a Heterologous Host - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Chrome Azurol S (CAS) Liquid Assay for Iron-Binding Compounds [protocols.io]

- 11. Total Biosynthesis and Diverse Applications of the Nonribosomal Peptide-Polyketide Siderophore this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scispace.com [scispace.com]

- 13. Khan Academy [khanacademy.org]

- 14. Siderophore Detection Using Chrome Azurol S and Cross-Feeding Assays | Springer Nature Experiments [experiments.springernature.com]

Yersiniabactin: A Key Virulence Factor in Klebsiella pneumoniae

A Technical Guide for Researchers and Drug Development Professionals

This guide provides an in-depth examination of the siderophore Yersiniabactin (Ybt) and its critical role as a virulence factor in the opportunistic pathogen Klebsiella pneumoniae. As antibiotic resistance continues to rise, understanding the mechanisms of bacterial pathogenesis is paramount for the development of novel therapeutics. This document details the synthesis, regulation, and mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Introduction to this compound and Iron Acquisition

Klebsiella pneumoniae is a Gram-negative bacterium responsible for a significant burden of nosocomial and community-acquired infections, including pneumonia, urinary tract infections, and septicemia.[1][2] The emergence of hypervirulent and multidrug-resistant strains, such as the carbapenemase-producing (KPC) clone ST258, poses a severe threat to public health.[1][3]

For successful proliferation within a host, bacterial pathogens must acquire essential nutrients, including iron. However, in mammals, iron is tightly sequestered by host proteins like transferrin and lactoferrin, creating an iron-limited environment.[4] To overcome this "nutritional immunity," K. pneumoniae employs high-affinity iron-chelating molecules called siderophores.[5] While nearly all K. pneumoniae strains produce the siderophore enterobactin, its function is often thwarted by the host's innate immune protein, Lipocalin 2 (Lcn2), which binds and neutralizes it.[1][3][5]

This is where this compound (Ybt) becomes crucial. Ybt is a structurally distinct siderophore that is not bound by Lcn2, allowing bacteria to effectively scavenge iron and evade a key component of the host's immune defense.[3][6] The presence of the this compound synthesis locus (ybt) is strongly associated with increased virulence, particularly in respiratory tract infections, and is frequently found in pathogenic and antibiotic-resistant clones.[3][5][7]

The this compound Synthesis Pathway and Its Regulation

The synthesis and transport of this compound are encoded by a cluster of genes located on a mobile genetic element known as an Integrative and Conjugative Element (ICEKp), often referred to as a "high-pathogenicity island".[5][8] This allows for the horizontal transfer of this significant virulence determinant among K. pneumoniae populations.[5]

The core biosynthetic genes include:

-

ybtS : Encodes salicylate synthase, which catalyzes an early step in the pathway.[4]

-

irp1 and irp2 : Encode components of a non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) hybrid system that assembles the this compound molecule.[5][8]

-

ybtE, ybtT, ybtU : Encode enzymes involved in the modification and synthesis of the final this compound structure.

-

ybtA : Encodes a transcriptional regulator that controls the expression of the locus.

The expression of the ybt locus is tightly regulated by iron availability, primarily through the ferric uptake regulator (Fur) protein. In low-iron conditions, Fur repression is lifted, leading to the transcription of the ybt genes and production of the siderophore.

Mechanism of Action: Iron Acquisition and Evasion of Innate Immunity

Once synthesized and secreted, this compound exhibits a high affinity for ferric iron (Fe³⁺). The resulting Fe³⁺-Ybt complex is then recognized and transported back into the bacterium through a specific outer membrane receptor, Psn (also known as FyuA).[9] Following transport across the outer membrane, the complex is shuttled through the periplasm and imported into the cytoplasm by the YbtP/YbtQ ABC transporter.[2][4] Inside the cell, iron is released from the siderophore for use in essential metabolic processes.

A key aspect of Ybt's role in virulence is its ability to circumvent the host's Lcn2-mediated defense. While Lcn2 effectively sequesters enterobactin, it does not bind this compound, giving K. pneumoniae a significant advantage in establishing infection, particularly in the respiratory tract where Lcn2 is abundant.[1][3] Studies have shown that in a murine pneumonia model, an enterobactin-only producing strain is completely inhibited by Lcn2, whereas a strain producing both enterobactin and this compound can cause severe pneumonia despite the presence of Lcn2.[1][3][7]

Quantitative Data on this compound's Role in Virulence

The contribution of this compound to the virulence of K. pneumoniae has been quantified in numerous studies. The data consistently demonstrate its importance for survival and proliferation in host environments.

Table 1: Prevalence of this compound (ybt) Locus in Clinical K. pneumoniae Isolates

| Source of Isolates | Total Isolates (n) | Ybt-Positive Isolates (%) | Key Findings | Reference |

| Respiratory, Urine, Blood, Stool | 129 | 17% (22/129) | Ybt+ strains significantly overrepresented in respiratory samples (P=0.0068). | [3][7] |

| General Clinical Isolates | 2498 (Genomes) | 40% | Ybt locus particularly prevalent among strains from invasive infections. | [5] |

| β-lactam-resistant Isolates | 89 | 43% (in KPC/ESBL strains) vs 10% (in non-resistant) | Strong association between Ybt and antibiotic resistance (P=0.0019). | [3][7] |

Table 2: Impact of this compound on K. pneumoniae Growth and Survival In Vivo (Murine Pneumonia Model)

| Strain | Time Point | Bacterial Load in Lungs (log10 CFU/g) | Bacterial Load in Spleen (log10 CFU/g) | Mouse Survival (%) | Reference |

| Wild-Type (WT) | 72 h | ~7.0 - 8.0 | ~4.0 - 5.0 | ~20% (at day 7) | [2][4][10] |

| ΔybtS (Ybt deficient) | 72 h | ~3.0 - 6.0 (high variance) | ~2.0 - 3.0 | ~80% (at day 7) | [2][4][10] |

| ΔentB (Enterobactin deficient) | 72 h | ~7.0 - 8.0 | ~4.0 - 5.0 | ~20% (at day 7) | [4][10] |

| ΔentBΔybtS (Double mutant) | 72 h | ~2.0 - 3.0 | < Limit of Detection | ~100% (at day 7) | [4][10] |

Note: CFU values are approximate and compiled from graphical data presented in the cited literature.

Detailed Experimental Protocols

The following section provides methodologies for key experiments used to investigate the function of this compound.

Construction of an Isogenic ΔybtS Deletion Mutant

This protocol describes the creation of an in-frame deletion mutant to study the function of this compound by removing a key synthesis gene, ybtS.

Methodology:

-

Primer Design: Design primers to amplify ~500 bp regions upstream (Upstream_F/R) and downstream (Downstream_F/R) of the ybtS coding sequence. Incorporate restriction sites into the internal primers (Upstream_R and Downstream_F) for subsequent ligation.

-

Amplification: Perform PCR using genomic DNA from wild-type K. pneumoniae to amplify the upstream and downstream fragments.

-

Fragment Ligation: Digest the two PCR products and a suicide vector (e.g., pKNG101) with the chosen restriction enzymes. Ligate the upstream and downstream fragments into the suicide vector, creating a construct containing the deletion allele.

-

Transformation and Conjugation: Transform the ligation product into a suitable E. coli donor strain (e.g., S17-1 λpir). Mate the donor E. coli with the recipient wild-type K. pneumoniae.

-

Selection of Integrants (Single Crossover): Select for K. pneumoniae that have integrated the plasmid into their chromosome by plating on selective media (e.g., containing an antibiotic for which the plasmid carries resistance and another to select against E. coli).

-

Counter-selection for Excision (Double Crossover): Culture the single-crossover mutants in non-selective media and then plate on counter-selective media (e.g., containing sucrose for suicide vectors with the sacB gene). This selects for bacteria that have undergone a second crossover event, excising the plasmid.

-

Screening and Verification: Screen the resulting colonies by PCR using primers flanking the ybtS gene. The mutant will yield a smaller PCR product than the wild-type. Confirm the deletion by DNA sequencing.

Serum Resistance and Growth Assay

This assay assesses the ability of K. pneumoniae to survive and replicate in human serum, an iron-limited environment that mimics conditions during bacteremia.

Methodology:

-

Bacterial Preparation: Grow K. pneumoniae strains (wild-type, mutants) to the early logarithmic phase in a standard broth (e.g., LB broth).

-

Washing and Inoculation: Harvest the bacteria by centrifugation, wash twice with sterile phosphate-buffered saline (PBS) to remove media components, and resuspend to a concentration of ~2 x 10⁶ CFU/mL.

-

Incubation: In a 96-well microtiter plate, mix 25 µL of the bacterial suspension with 75 µL of pooled normal human serum.[11] For some experiments, heat-inactivated serum can be used as a control to assess complement-independent effects.[1]

-

Sampling and Plating: Incubate the plate at 37°C with 5% CO₂. At specified time points (e.g., 0, 1, 3, 6, and 24 hours), take aliquots from the wells.

-

CFU Enumeration: Perform serial dilutions of the aliquots in PBS and plate onto agar plates. Incubate the plates overnight at 37°C.

-

Data Analysis: Count the colonies on the plates to determine the CFU/mL at each time point. Compare the growth/survival curves of the mutant strains to the wild-type.

Murine Pneumonia Model

This in vivo model is essential for evaluating the contribution of this compound to virulence in a relevant infection setting.[12][13]

Methodology:

-

Animal Acclimatization: House mice (e.g., C57BL/6) according to approved animal care protocols for at least one week before the experiment.

-

Bacterial Preparation: Prepare an inoculum of K. pneumoniae as described in the serum assay protocol. Resuspend the final pellet in sterile PBS to the desired concentration (e.g., 1 x 10⁴ CFU in 50 µL).[2]

-

Anesthesia and Inoculation: Anesthetize the mice (e.g., via isoflurane inhalation or ketamine/xylazine injection).[12] Administer the 50 µL bacterial suspension intranasally to the nares of the mouse, allowing it to be inhaled into the lungs.

-

Monitoring: Monitor the mice for signs of illness (e.g., weight loss, lethargy, ruffled fur) at least twice daily. For lethality studies, monitor for up to 7-14 days.[2]

-

Bacterial Burden Analysis: At predetermined time points (e.g., 24, 48, 72 hours post-infection), euthanize a cohort of mice. Aseptically harvest organs (lungs, spleen).

-

Homogenization and Plating: Homogenize the organs in sterile PBS. Perform serial dilutions of the homogenates and plate on selective agar to enumerate the bacterial CFU per organ.

-

Data Analysis: Compare the bacterial burdens and survival curves between groups of mice infected with wild-type and mutant strains.

References

- 1. Klebsiella pneumoniae this compound Promotes Respiratory Tract Infection through Evasion of Lipocalin 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. journals.asm.org [journals.asm.org]

- 4. This compound Is a Virulence Factor for Klebsiella pneumoniae during Pulmonary Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Genetic diversity, mobilisation and spread of the this compound-encoding mobile element ICEKp in Klebsiella pneumoniae populations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Klebsiella pneumoniae this compound promotes respiratory tract infection through evasion of lipocalin 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound Production Requires the Thioesterase Domain of HMWP2 and YbtD, a Putative Phosphopantetheinylate Transferase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Increased Serum Resistance in Klebsiella pneumoniae Strains Producing Extended-Spectrum β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Animal models of Klebsiella pneumoniae mucosal infections - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

The Genetic Regulation of the Yersiniabactin Operon: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The yersiniabactin (Ybt) siderophore system is a critical virulence factor for pathogenic bacteria, including Yersinia pestis, the causative agent of plague, as well as certain strains of Escherichia coli and Salmonella enterica. By efficiently scavenging iron, an essential nutrient tightly sequestered within the host, the Ybt system enables bacterial proliferation and systemic infection. The intricate genetic regulation of the this compound operon, located on a mobile genetic element known as the High Pathogenicity Island (HPI), presents a compelling target for novel antimicrobial strategies. This technical guide provides an in-depth overview of the core regulatory mechanisms governing the expression of the this compound biosynthetic and transport machinery.

The this compound Operon: Genomic Organization

The genes responsible for this compound biosynthesis, transport, and regulation are clustered within the HPI.[1] In Yersinia pestis, this locus, also known as the pgm locus, spans approximately 22-29 kb and is organized into four principal operons.[2][3][4][5]

-

The irp2 operon (irp2-irp1-ybtUTE): This large polycistronic operon encodes the core non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) enzymes, HMWP1 (irp1) and HMWP2 (irp2), which are central to Ybt synthesis.[2][6][7] It also includes genes for a thioesterase (ybtT) and enzymes involved in precursor synthesis (ybtE) and modification (ybtU).[2][7][8]

-

The psn (fyuA) operon: This monocistronic operon encodes the outer membrane receptor FyuA (also known as Psn), which is responsible for the uptake of ferric-yersiniabactin.[6][9][10]

-

The ybtPQXS operon: This operon encodes an inner membrane ABC transporter system (ybtP and ybtQ) that transports the ferric-yersiniabactin complex from the periplasm into the cytoplasm.[5][11] The function of ybtX and ybtS are also associated with the overall process, with YbtS being involved in the synthesis of salicylate, a precursor for this compound.[11][12]

-

The ybtA operon: This operon encodes YbtA, an AraC-family transcriptional regulator that serves as the primary activator of the this compound system.[9][13][14]

Core Regulatory Circuit: A Duality of Repression and Activation

The expression of the this compound operon is tightly controlled by a dual-component system that responds to both iron availability and the presence of the siderophore itself. This ensures that the energetically expensive process of siderophore production is only initiated when iron is scarce.

Iron-Dependent Repression by Fur

The Ferric Uptake Regulator (Fur) protein is a global repressor of iron acquisition systems in many bacteria.[15][16] In iron-replete conditions, Fur binds to Fe²⁺ as a cofactor, adopting a conformation that allows it to bind to specific DNA sequences known as "Fur boxes" located within the promoter regions of target genes.[15] All four promoters within the this compound locus (psn, irp2, ybtA, and ybtPQXS) contain Fur binding sites and are consequently repressed by the Fur-Fe²⁺ complex.[4][5][12] This repression is relieved under iron-limiting conditions when Fur is unbound to iron and dissociates from the DNA, thereby permitting transcription.

Positive Feedback Activation by YbtA

YbtA, a member of the AraC family of transcriptional regulators, is the master activator of the this compound system.[9][13] YbtA activates the transcription of the irp2, psn, and ybtPQXS operons.[3][12] A crucial aspect of this regulation is the apparent requirement of this compound itself as a co-activator for YbtA.[3][6][10] This creates a positive feedback loop where basal levels of Ybt production, upon iron de-repression, lead to the formation of a YbtA-yersiniabactin complex that dramatically upregulates the entire system.[6]

Interestingly, YbtA also functions as a repressor for its own transcription, creating an autoregulatory loop to maintain homeostatic levels of the regulator.[9][12][14] YbtA binds to multiple sites within the promoter regions it regulates, designated as repeat sequences (RS1, RS2, RS3), to exert its control.[3][13][14]

Quantitative Insights into Gene Expression

The regulation of the this compound operon results in significant changes in gene expression in response to environmental cues, primarily iron availability.

| Gene/Operon | Condition | Fold Repression (Iron-Replete vs. Iron-Deplete) | Reference |

| psn (fyuA) | Growth with 10 µM iron | ~12-fold | [4][5] |

| irp2-irp1-ybtUTE | Growth with 10 µM iron | ~8-fold | [4][5] |

| ybtA | Growth with 10 µM iron | ~11-fold | [4][5] |

| ybtPQXS | Growth with 10 µM iron | ~55-fold | [4][5] |

| ybt genes (general) | 4 mM H₂O₂ exposure (10 min) | 16 to 45-fold induction | [1] |

Signaling Pathways and Regulatory Logic

The interplay between Fur and YbtA forms a coherent regulatory circuit that integrates signals of iron availability and siderophore presence.

Other Potential Regulatory Inputs

While Fur and YbtA are the primary regulators, other factors may modulate the expression of the this compound operon.

-

H-NS (Histone-like Nucleoid-Structuring Protein): H-NS is a global gene silencer that preferentially binds to AT-rich DNA, which is characteristic of horizontally acquired genetic elements like the HPI.[17][18][19] H-NS-mediated silencing could play a role in repressing the this compound operon under specific environmental conditions, potentially being antagonized by other regulators to allow for expression.[17][20][21]

-

RcsB: The Rcs phosphorelay system is involved in sensing envelope stress. While its direct role in this compound regulation is not fully established, RcsB is known to regulate other virulence factors in Yersinia.[22][23] Cross-talk between different regulatory networks is a common theme in bacterial pathogenesis.

-

Oxidative Stress: Expression of ybt genes is significantly upregulated in response to oxidative stress, suggesting a role for this compound in mitigating oxidative damage, possibly by chelating iron that could participate in Fenton chemistry.[1]

Key Experimental Protocols

The elucidation of the this compound regulatory network has been made possible through a variety of molecular biology techniques.

Reporter Gene Fusions

This technique is used to quantify the transcriptional activity of a promoter of interest.

-

Objective: To measure the expression level of this compound operon promoters (ybtA, irp2, psn, etc.) under different conditions.

-

Methodology:

-

The promoter region of a this compound gene is cloned upstream of a reporter gene (e.g., lacZ for β-galactosidase assay, gfp for green fluorescent protein, or lux for luciferase) in a suitable plasmid vector.[1][9][24][25]

-

The resulting reporter plasmid is introduced into the bacterial strain of interest (e.g., wild-type, fur mutant, or ybtA mutant).

-

Bacterial cultures are grown under specific conditions (e.g., iron-replete vs. iron-deplete media).

-

The expression of the reporter gene is quantified. For lacZ, this involves a colorimetric assay with ONPG. For gfp, fluorescence is measured using a fluorometer or flow cytometry. For lux, luminescence is measured with a luminometer.[24][25]

-

The level of reporter expression is directly proportional to the transcriptional activity of the cloned promoter.

-

Electrophoretic Mobility Shift Assay (EMSA)

EMSA is used to detect protein-DNA interactions in vitro.

-

Objective: To determine if a regulatory protein (e.g., Fur or YbtA) directly binds to a specific DNA sequence (e.g., a this compound promoter).[15][16]

-

Methodology:

-

A DNA probe corresponding to the putative binding site is generated and labeled (e.g., with a radioactive isotope or a fluorescent dye).

-

The purified regulatory protein is incubated with the labeled DNA probe in a binding buffer.

-

The protein-DNA mixtures are separated by non-denaturing polyacrylamide gel electrophoresis.

-

If the protein binds to the DNA, the resulting complex will migrate more slowly through the gel than the free, unbound DNA probe, resulting in a "shifted" band.

-

Specificity can be confirmed by adding an excess of unlabeled "cold" competitor DNA, which should prevent the labeled probe from binding to the protein.

-

Quantitative Reverse Transcription PCR (qRT-PCR)

qRT-PCR is used to measure the levels of specific mRNA transcripts.

-

Objective: To quantify the abundance of this compound gene transcripts (ybtS, entB, etc.) in bacteria grown under different conditions.[1][26]

-

Methodology:

-

RNA is extracted from bacterial cultures grown under the desired experimental conditions.

-

The extracted RNA is treated with DNase to remove any contaminating genomic DNA.

-

Reverse transcriptase is used to synthesize complementary DNA (cDNA) from the RNA template.

-

The cDNA is then used as a template for quantitative PCR (qPCR) with primers specific to the this compound gene of interest. A fluorescent dye (e.g., SYBR Green) or a fluorescently labeled probe is used to monitor the amplification of the PCR product in real-time.

-

The level of gene expression is determined by comparing the amplification cycle threshold (Ct) value of the target gene to that of a housekeeping gene, which is constitutively expressed.[1]

-

Implications for Drug Development

The intricate and essential nature of the this compound regulatory system offers several avenues for therapeutic intervention.

-

Targeting YbtA: As the master activator, inhibiting the function of YbtA, either by preventing its expression, its dimerization, or its interaction with this compound, could effectively shut down the entire siderophore system.

-

Disrupting the Fur-DNA Interaction: Small molecules that stabilize the binding of the Fur repressor to its DNA targets, even in low-iron conditions, could prevent the de-repression of the this compound operon.

-

Anti-virulence Strategy: Rather than killing the bacteria directly, targeting the this compound system would constitute an anti-virulence approach. This strategy could disarm the pathogen, making it more susceptible to host immune clearance and potentially generating less selective pressure for the development of resistance.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Genetic organization of the this compound biosynthetic region and construction of avirulent mutants in Yersinia pestis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound iron uptake: mechanisms and role in Yersinia pestis pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. The this compound Biosynthetic Gene Cluster of Yersinia enterocolitica: Organization and Siderophore-Dependent Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Biosynthesis of this compound, a Complex Polyketide-Nonribosomal Peptide, Using Escherichia coli as a Heterologous Host - PMC [pmc.ncbi.nlm.nih.gov]

- 9. YbtA, an AraC-type regulator of the Yersinia pestis pesticin/yersiniabactin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Genetic organization of the this compound biosynthetic region and construction of avirulent mutants in Yersinia pestis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. This compound - Wikipedia [en.wikipedia.org]

- 13. Transcriptional regulation of high pathogenicity island iron uptake genes by YbtA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Molecular mechanism of YbtA-mediated transcriptional regulation of divergent overlapping promoters ybtA and irp6 of Yersinia enterocolitica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The Iron-Responsive Fur Regulon in Yersinia pestis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The iron-responsive Fur regulon in Yersinia pestis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Repression by the H-NS/YmoA histone-like protein complex enables IscR dependent regulation of the Yersinia T3SS - PMC [pmc.ncbi.nlm.nih.gov]

- 18. H-NS Mediates the Silencing of Laterally Acquired Genes in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 19. H-NS Mediates the Silencing of Laterally Acquired Genes in Bacteria | PLOS Pathogens [journals.plos.org]

- 20. The H-NS protein silences the<i>pyp</i>regulatory network of<i>Yersinia enterocolitica</i>and is involved in controllin… [ouci.dntb.gov.ua]

- 21. H-NS Represses inv Transcription in Yersinia enterocolitica through Competition with RovA and Interaction with YmoA - PMC [pmc.ncbi.nlm.nih.gov]

- 22. RcsB positively regulates the Yersinia Ysc-Yop type III secretion system by activating expression of the master transcriptional regulator LcrF - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Expression Analysis of the this compound Receptor Gene fyuA and the Heme Receptor hemR of Yersinia enterocolitica In Vitro and In Vivo Using the Reporter Genes for Green Fluorescent Protein and Luciferase - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Expression analysis of the this compound receptor gene fyuA and the heme receptor hemR of Yersinia enterocolitica in vitro and in vivo using the reporter genes for green fluorescent protein and luciferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. journals.asm.org [journals.asm.org]

The Yersiniabactin Siderophore: A Technical Guide to its Discovery, History, and Function

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Yersiniabactin (Ybt) is a potent siderophore utilized by a range of pathogenic bacteria, most notably Yersinia pestis, the causative agent of plague, as well as pathogenic strains of Yersinia enterocolitica, Yersinia pseudotuberculosis, and various enterobacteria such as Escherichia coli and Klebsiella pneumoniae.[1] As a high-affinity iron chelator, this compound plays a pivotal role in bacterial pathogenesis by sequestering iron from host proteins, thereby overcoming the iron-limited environment of the host and facilitating bacterial proliferation and systemic infection.[1] This technical guide provides a comprehensive overview of the discovery, history, structure, biosynthesis, and regulation of this compound, along with detailed experimental protocols and quantitative data relevant to its study.

Discovery and History

The quest to understand how pathogenic Yersinia acquire iron in the host led to the discovery of this compound. Early observations noted that the virulence of Yersinia pestis was linked to its ability to acquire iron. The formal identification and characterization of this compound as the key siderophore in highly virulent Yersinia strains came later. It was isolated from cultures of Yersinia enterocolitica and its structure was elucidated through a combination of spectroscopic methods.[2] Subsequent research confirmed that the same siderophore is produced by Yersinia pestis and plays a crucial role in its pathogenesis.[3]

Structure and Physicochemical Properties

This compound is a complex molecule with the chemical formula C₂₁H₂₇N₃O₄S₃ and a molar mass of 481.64 g·mol⁻¹.[1] Its structure features a unique combination of a salicylate moiety linked to a polyketide-nonribosomal peptide backbone containing three cysteine-derived thiazoline/thiazolidine rings.[1] The stereochemistry of this compound is complex, with five chiral centers.[2] X-ray crystallography has revealed that this compound coordinates a single ferric iron (Fe³⁺) ion in a 1:1 complex with a distorted octahedral geometry.[1][4] The iron is chelated by three nitrogen atoms and three negatively charged oxygen atoms.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₂₁H₂₇N₃O₄S₃ | [1] |

| Molar Mass | 481.64 g·mol⁻¹ | [1] |

| Fe³⁺ Formation Constant | 4 x 10³⁶ | [1][3] |

Biosynthesis of this compound

The biosynthesis of this compound is a complex process orchestrated by a series of enzymes encoded by the ybt gene cluster, located on a high-pathogenicity island (HPI).[1] This process is a hybrid of nonribosomal peptide synthesis (NRPS) and polyketide synthesis (PKS).

The key enzymatic players in this pathway include:

-

YbtS: Synthesizes salicylate from chorismate.[1]

-

YbtE: Adenylates salicylate and transfers it to the NRPS/PKS machinery.[1]

-

HMWP2 (High Molecular Weight Protein 2) and HMWP1 (High Molecular Weight Protein 1): These large, multi-domain enzymes act as the assembly line for the siderophore. HMWP2 incorporates and cyclizes two cysteine residues to form two thiazoline rings. HMWP1 adds a malonyl-CoA extender unit (PKS module) and the final cysteine, which is also cyclized.[1]

-

YbtU: A reductase that reduces one of the thiazoline rings to a thiazolidine.[1]

-

YbtT: A thioesterase that may have an editing function, removing aberrant intermediates from the synthetase complex.[1]

-

YbtD: A phosphopantetheinyl transferase that activates the carrier protein domains of HMWP1 and HMWP2.[1]

The final this compound molecule is released from the enzymatic complex by a thioesterase domain on HMWP1.[1]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. This compound from Yersinia pestis: biochemical characterization of the siderophore and its role in iron transport and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Crystal structure of ferric-yersiniabactin, a virulence factor of Yersinia pestis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Multifaceted Role of Yersiniabactin in Uropathogenic E. coli (UPEC): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Yersiniabactin (Ybt), a siderophore produced by uropathogenic E. coli (UPEC), is a critical virulence factor that plays a pivotal role in the pathogenesis of urinary tract infections (UTIs). Beyond its canonical function in high-affinity iron acquisition, Ybt is involved in a complex interplay of activities including biofilm formation, copper homeostasis, and cell-density-dependent regulation through quorum sensing. This technical guide provides an in-depth analysis of the functions of this compound, detailed experimental protocols for its study, and visualizations of key pathways to support research and therapeutic development efforts targeting UPEC.

Core Functions of this compound in UPEC Pathogenesis

Iron Acquisition: Fueling the Infection

In the iron-limited environment of the human urinary tract, UPEC relies on sophisticated iron acquisition systems to thrive. The host sequesters iron using proteins like transferrin and lactoferrin, creating a challenging environment for bacterial survival. UPEC overcomes this by producing siderophores, small molecules with an extremely high affinity for ferric iron (Fe³⁺). This compound is a key component of this strategy, enabling UPEC to scavenge iron and sustain growth. The Ybt-Fe³⁺ complex is recognized and transported into the bacterial cell by the outer membrane receptor FyuA and an inner membrane ABC transporter system (YbtP/YbtQ).[1][2]

Biofilm Formation: A Shield Against Host Defenses

Biofilm formation is a crucial aspect of UPEC persistence and recurrence in UTIs. These structured communities of bacteria are encased in a self-produced matrix, providing protection from host immune responses and antibiotics. The this compound system is integral to efficient biofilm formation, particularly in iron-poor environments like human urine. The gene encoding the this compound receptor, fyuA, is significantly upregulated during biofilm growth. Studies have shown that a mutant strain lacking a functional FyuA receptor exhibits a dramatic reduction in biofilm formation.

Copper Homeostasis: A Double-Edged Sword

Beyond iron, this compound has been shown to bind other metal ions, most notably copper (Cu²⁺). This interaction appears to have a dual function. By sequestering copper, Ybt can protect UPEC from the toxic effects of this metal, which is a component of the host's innate immune response. This suggests a role for this compound in promoting bacterial survival within phagocytic cells where copper levels can be elevated.

Quorum Sensing: Coordinating Virulence

Recent research has unveiled a novel role for this compound as a quorum-sensing autoinducer.[3][4][5][6] This means that the expression of the this compound system is dependent on the population density of the bacteria. At high cell densities, the accumulation of this compound triggers a positive feedback loop, further increasing its own production.[3][4][5][6] This density-dependent regulation ensures that the significant metabolic cost of siderophore production is undertaken only when the bacterial population is large enough to establish a successful infection, linking virulence factor expression to bacterial communication.[3][4][5][6]

Quantitative Data on this compound Function

The following tables summarize key quantitative data from studies on the role of this compound in UPEC.

| Parameter | Wild-Type UPEC | ΔfyuA Mutant | Fold Change/Reduction | Reference |

| Biofilm Formation | High | Significantly Reduced | 92% reduction | [7] |

| Bladder Colonization (CFU/g) | High | Lower | 2.6-fold reduction | [8] |

| Kidney Colonization (CFU/g) | High | Lower | 6.4-fold reduction | [8] |

Table 1: Impact of fyuA Deletion on UPEC Virulence Phenotypes.

| Gene | Condition | Fold Upregulation | Reference |

| fyuA | Biofilm Growth vs. Planktonic Growth | 63-fold | [7] |

Table 2: Gene Expression of the this compound Receptor fyuA.

| Siderophore System | Prevalence in UPEC Clinical Isolates | Reference |

| This compound (fyuA) | ~83-87% | [7][9] |

| Enterobactin (entB) | >90% | [10] |

| Aerobactin (iutA) | ~35% | [10] |

Table 3: Prevalence of Key Siderophore Systems in UPEC Clinical Isolates.

Experimental Protocols

Quantification of this compound Production by LC-MS/MS

This protocol describes the extraction and quantification of this compound from UPEC culture supernatants using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

-

UPEC culture grown in iron-depleted media (e.g., M9 minimal media with an iron chelator like 2,2'-bipyridine).

-

Ferric chloride (FeCl₃) solution (0.1 M).

-

¹³C-labeled this compound internal standard.

-

Methanol (HPLC grade).

-

Water (HPLC grade).

-

C18 Solid Phase Extraction (SPE) cartridges.

-

LC-MS/MS system.

Procedure:

-

Sample Preparation:

-

Centrifuge the UPEC culture to pellet the cells.

-

Transfer 1 mL of the supernatant to a clean microfuge tube.

-

Add 6 µL of 0.1 M FeCl₃ to chelate the this compound.

-

Add a known amount of ¹³C-labeled this compound as an internal standard.

-

Incubate at room temperature for 15 minutes.

-

Centrifuge to remove any precipitate.[11]

-

-

Solid Phase Extraction (SPE):

-

Condition a C18 SPE cartridge with 0.5 mL of methanol followed by 0.5 mL of water.

-

Load the supernatant onto the conditioned cartridge.

-

Wash the cartridge with 0.5 mL of 20% methanol.

-

Elute the this compound with 0.5 mL of 80% methanol.[11]

-

-

LC-MS/MS Analysis:

-

Inject 10 µL of the eluate into the LC-MS/MS system.

-

Separate the sample on a C18 column using a water/acetonitrile gradient.

-

Detect and quantify this compound and the internal standard using multiple reaction monitoring (MRM) in positive ion mode. The transition for Fe-Ybt is typically m/z 535 -> 420.

-

UPEC Biofilm Formation Assay (Crystal Violet Method)

This protocol outlines a standard method for quantifying UPEC biofilm formation in microtiter plates.

Materials:

-

UPEC strain and appropriate growth medium (e.g., LB broth or artificial urine medium).

-

96-well flat-bottom microtiter plates.

-

Crystal violet solution (0.1% w/v).

-

Ethanol (95%).

-

Phosphate-buffered saline (PBS).

-

Microplate reader.

Procedure:

-

Inoculation and Incubation:

-

Grow UPEC overnight in the chosen medium.

-

Dilute the overnight culture to an OD₆₀₀ of approximately 0.05 in fresh medium.

-

Add 200 µL of the diluted culture to each well of a 96-well plate. Include wells with sterile medium as a negative control.

-

Incubate the plate at 37°C for 24-48 hours without shaking.

-

-

Staining and Quantification:

-

Gently aspirate the planktonic cells from each well.

-

Wash the wells twice with 200 µL of PBS to remove non-adherent cells.

-

Add 200 µL of 0.1% crystal violet to each well and incubate at room temperature for 15 minutes.

-

Remove the crystal violet solution and wash the wells three times with PBS.

-

Air-dry the plate completely.

-

Add 200 µL of 95% ethanol to each well to solubilize the bound crystal violet.

-

Incubate for 10-15 minutes at room temperature with gentle shaking.

-

Measure the absorbance at a wavelength of 570-595 nm using a microplate reader.

-

Murine Model of Urinary Tract Infection

This protocol describes a commonly used mouse model to study UPEC pathogenesis.

Materials:

-

Female mice (e.g., C57BL/6 or C3H/HeN strains).

-

UPEC strain grown to mid-log phase.

-

PBS, sterile.

-

Anesthesia (e.g., isoflurane).

-

Catheters.

Procedure:

-

Inoculum Preparation:

-

Grow UPEC in LB broth to an OD₆₀₀ of ~0.5-0.8.

-

Pellet the bacteria by centrifugation and resuspend in sterile PBS to a concentration of approximately 1-2 x 10⁸ CFU/mL.

-

-

Infection:

-

Anesthetize the mice.

-

Insert a catheter into the bladder via the urethra.

-

Instill 50 µL of the bacterial suspension (5 x 10⁶ - 1 x 10⁷ CFU) into the bladder.

-

Withdraw the catheter.

-

-

Analysis:

-

At desired time points post-infection (e.g., 24, 48 hours), euthanize the mice.

-

Aseptically harvest the bladder and kidneys.

-

Homogenize the tissues in sterile PBS.

-

Perform serial dilutions of the homogenates and plate on appropriate agar plates to determine the bacterial load (CFU/g of tissue).

-

Visualizing Key Pathways and Workflows

This compound Biosynthesis and Transport Pathway

Caption: this compound biosynthesis and import pathway in UPEC.

This compound-Mediated Quorum Sensing

Caption: this compound as a quorum sensing autoinducer in UPEC.

Experimental Workflow for Studying this compound Function

Caption: A typical experimental workflow for investigating this compound's role in UPEC.

Conclusion and Future Directions

This compound is a versatile and indispensable virulence factor for uropathogenic E. coli. Its functions extend far beyond simple iron acquisition, encompassing biofilm formation, metal homeostasis, and intercellular communication. This complexity makes the this compound system an attractive target for the development of novel anti-virulence therapies to combat UTIs. Targeting the this compound receptor, FyuA, with vaccines or small molecule inhibitors could disrupt multiple pathogenic processes simultaneously. Future research should focus on further elucidating the precise molecular mechanisms underlying this compound's diverse roles, particularly its function in quorum sensing and its interaction with other bacterial and host factors. A deeper understanding of these processes will be critical for the rational design of effective therapeutic strategies against UPEC.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Biosynthesis of this compound, a Complex Polyketide-Nonribosomal Peptide, Using Escherichia coli as a Heterologous Host - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. This compound is a quorum sensing autoinducer and siderophore in uropathogenic Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound is a quorum-sensing autoinducer and siderophore in uropathogenic Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 6. discovery.researcher.life [discovery.researcher.life]

- 7. Escherichia coli Isolates That Carry vat, fyuA, chuA, and yfcV Efficiently Colonize the Urinary Tract - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Blocking this compound Import Attenuates Extraintestinal Pathogenic Escherichia coli in Cystitis and Pyelonephritis and Represents a Novel Target To Prevent Urinary Tract Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Prevalence of the “High-Pathogenicity Island” of Yersinia Species among Escherichia coli Strains That Are Pathogenic to Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Uropathogenic Escherichia coli wield enterobactin-derived catabolites as siderophores - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Yersinia High Pathogenicity Island genes modify the Escherichia coli primary metabolome independently of siderophore production - PMC [pmc.ncbi.nlm.nih.gov]

The High-Pathogenicity Island: A Technical Guide to its Core Role in Yersiniabactin Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

The High-Pathogenicity Island (HPI) is a crucial genetic element in highly pathogenic Yersinia species, as well as other pathogenic Enterobacteriaceae. Its primary function is the synthesis of the siderophore yersiniabactin (Ybt), a key virulence factor that facilitates iron acquisition from the host environment. This technical guide provides an in-depth exploration of the HPI's role in this compound synthesis, detailing the genetic organization, the intricate biochemical pathway, and the regulatory networks that govern its expression. Furthermore, this document outlines key experimental protocols for the study of the HPI and this compound, and presents quantitative data on the core components of this system. The information herein is intended to serve as a comprehensive resource for researchers and professionals involved in the study of bacterial pathogenesis and the development of novel antimicrobial agents targeting iron uptake systems.

Introduction to the High-Pathogenicity Island and this compound

Iron is an essential nutrient for most living organisms, playing a critical role in various cellular processes, including respiration and DNA synthesis.[1] However, in vertebrate hosts, the concentration of free iron is extremely low, as it is tightly sequestered by host proteins such as transferrin and lactoferrin.[1] To overcome this iron-limited environment, pathogenic bacteria have evolved sophisticated iron acquisition systems, one of the most prominent being the production and uptake of siderophores.[1]

This compound (Ybt) is a potent siderophore produced by highly pathogenic species of Yersinia, including Yersinia pestis, Yersinia pseudotuberculosis, and Yersinia enterocolitica.[1][2] The genes responsible for the biosynthesis, transport, and regulation of this compound are clustered within a specific genomic region known as the High-Pathogenicity Island (HPI).[3] The HPI is a key determinant of the high-virulence phenotype in these Yersinia species and is also found in other pathogenic bacteria, indicating its dissemination through horizontal gene transfer.[4][5] The ability to produce this compound is directly linked to the capacity of these pathogens to cause systemic infections.[4][6]

Genetic Organization of the High-Pathogenicity Island

The HPI in Yersinia is a discrete genetic element, typically 35-45 kb in size, that is integrated into the bacterial chromosome at an asn tRNA locus.[7][8] It is characterized by a G+C content that is significantly higher than the rest of the Yersinia genome, suggesting its foreign origin.[3][8] The HPI can be broadly divided into a functional "core" region responsible for this compound synthesis and uptake, and a variable region that can contain mobility-related genes such as an integrase.[8]

The core of the HPI contains a cluster of genes, often referred to as the ybt or irp (iron-repressible proteins) genes, organized into several operons.[6][9] These genes encode the enzymatic machinery for this compound biosynthesis, the transport system for the ferric-yersiniabactin complex, and the regulatory proteins that control their expression.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. assaygenie.com [assaygenie.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. academic.oup.com [academic.oup.com]

- 8. Luciferase assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

Yersiniabactin's Metallic Versatility: A Technical Guide to Metal Binding Beyond Iron

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Yersiniabactin (Ybt) is a siderophore produced by pathogenic bacteria such as Yersinia pestis and certain strains of Escherichia coli. While its role in high-affinity iron (Fe³⁺) acquisition is well-established as a critical virulence factor, a growing body of evidence reveals a broader metal-binding repertoire. This technical guide provides an in-depth exploration of this compound's binding specificity for a range of physiologically relevant metal ions beyond iron, including copper (Cu²⁺), zinc (Zn²⁺), nickel (Ni²⁺), and others. We present a compilation of the current quantitative and qualitative binding data, detailed experimental methodologies for the characterization of these interactions, and a visualization of the known signaling pathways influenced by these alternative metal-Ybt complexes. This guide serves as a comprehensive resource for researchers investigating the multifaceted roles of this compound in bacterial pathogenesis, metal homeostasis, and as a potential target for novel therapeutic interventions.

Introduction: The Expanding Role of a Virulence-Associated Siderophore

Traditionally viewed through the lens of iron acquisition, the siderophore this compound is emerging as a versatile metallophore with significant implications for bacterial survival and virulence. The ability of this compound to bind metals other than iron, particularly copper and zinc, points to a more complex role in the host-pathogen interaction, extending beyond simple iron scavenging to encompass resistance to metal toxicity and acquisition of other essential trace metals.[1][2][3] This guide synthesizes the current understanding of this compound's non-ferric metal binding capabilities, offering a technical resource for the scientific community.

Quantitative Analysis of this compound-Metal Binding

While the formation constant for the Fe(III)-Yersiniabactin complex is exceptionally high, underscoring its primary function in iron acquisition, quantitative data for other metals is less defined in the literature.[4][5] However, qualitative and semi-quantitative studies have demonstrated stable complex formation with several divalent and trivalent cations.[1][6] The following tables summarize the known metal-binding profile of this compound.

Table 1: this compound Metal Binding Profile

| Metal Ion | Valence State | Evidence of Binding | Biological Relevance | Reference(s) |

| Iron (Fe) | +3 | Strong, High-Affinity | Primary function in iron acquisition, virulence. | [4][5] |

| Copper (Cu) | +2 | Stable Complex Formation | Resistance to copper toxicity, potential role in copper acquisition, SOD-like activity.[2][3][7] | [2][3][7] |

| Zinc (Zn) | +2 | Stable Complex Formation | Overcoming host-mediated zinc restriction (nutritional immunity).[2][6] | [2][6] |

| Nickel (Ni) | +2 | Stable Complex Formation | Acquisition for nickel-dependent enzymes.[1] | [1] |

| Cobalt (Co) | +2/+3 | Stable Complex Formation | Potential trace metal acquisition.[1] | [1] |

| Chromium (Cr) | +3 | Stable Complex Formation | Potential trace metal acquisition.[1] | [1] |

| Gallium (Ga) | +3 | Stable Complex Formation | Used as an iron mimetic in research.[8] | [8] |

| Aluminum (Al) | +3 | Evidence of Binding | - | [6] |

| Palladium (Pd) | +2 | Evidence of Binding | - | [6] |

| Magnesium (Mg) | +2 | Evidence of Binding | - | [6] |

Table 2: Quantitative and Semi-Quantitative Binding Data for this compound-Metal Complexes

| Metal Complex | Formation Constant (log K) | Method | Notes | Reference(s) |

| Fe(III)-Ybt | 36.6 | Potentiometric Titration | Extremely high affinity, serves as a benchmark. | [4][9] |

| Cu(II)-Ybt | Not Determined | LC-MS | Forms stable complexes detected in vivo in human and murine infections.[7][8] | [7][8] |

| Zn(II)-Ybt | Not Determined | LC-MS, NMR | Binding is pH-dependent; functions as a zincophore.[6] | [6] |

| Ni(II)-Ybt | Not Determined | LC-MS | Forms stable complexes that are imported by the Ybt transport system.[1] | [1] |

| Co(III)-Ybt | Not Determined | LC-MS | Stable complex formation observed.[1] | [1] |

| Cr(III)-Ybt | Not Determined | LC-MS | Stable complex formation observed.[1] | [1] |

| Ga(III)-Ybt | Not Determined | LC-MS | Stable complex formation observed.[8] | [8] |

Experimental Protocols

This section provides detailed methodologies for the isolation, detection, and characterization of this compound and its metal complexes.

Purification of Apo-Yersiniabactin

This protocol is adapted from established methods for siderophore purification.[10][11]

-

Culture and Extraction:

-

Culture a high-yield this compound-producing bacterial strain (e.g., an enterobactin-deficient mutant of uropathogenic E. coli) in iron-deficient minimal medium.

-

Centrifuge the culture to pellet the cells and collect the supernatant.

-

Extract the supernatant twice with an equal volume of ethyl acetate.

-

-

Chromatographic Purification:

-

Evaporate the pooled ethyl acetate fractions to dryness and redissolve the residue in methanol.

-

Apply the methanolic solution to a size-exclusion chromatography column (e.g., Fractogel TSK HW 40) equilibrated with methanol.

-

Elute with methanol and collect fractions. Monitor fractions for the presence of this compound using a colorimetric assay (e.g., CAS assay) or by HPLC.

-

-

Final Purification and Quantification:

-

Pool the this compound-containing fractions and further purify by reverse-phase HPLC using a C18 column. A water/acetonitrile gradient is effective for separation.[12]

-

Collect the purified apo-Yersiniabactin, lyophilize, and store at -20°C.

-

Quantify the purified this compound spectrophotometrically after forming the Fe(III)-Ybt complex, using the known extinction coefficient at 385 nm.[12]

-

Formation and Purification of Metal-Yersiniabactin Complexes

-

Complex Formation:

-

Dissolve purified apo-Yersiniabactin in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Add a molar excess of the desired metal salt (e.g., CuSO₄, ZnCl₂, NiCl₂) to the apo-Yersiniabactin solution.

-

Incubate at room temperature for at least one hour to allow for complex formation.

-

-

Purification of the Metallo-complex:

-

Purify the newly formed metal-Yersiniabactin complex using reverse-phase HPLC with a C18 column and a water/acetonitrile gradient.[1]

-

Monitor the elution profile at a suitable wavelength and collect the peak corresponding to the metal-Ybt complex.

-

Lyophilize the purified complex and store appropriately.

-

Analysis of Metal-Yersiniabactin Complexes by LC-MS/MS

Liquid chromatography-tandem mass spectrometry is a powerful tool for the detection and quantification of metal-Yersiniabactin complexes.[1][8]

-

Chromatographic Separation:

-

Inject the sample onto a C18 reverse-phase HPLC column.

-

Elute the analytes using a gradient of mobile phase A (0.1% formic acid in water) and mobile phase B (0.1% formic acid in acetonitrile). A typical gradient would be a linear increase from 5% to 95% mobile phase B over 20-30 minutes.

-

-

Mass Spectrometric Detection:

-

Analyze the eluent using a mass spectrometer operating in positive ion mode.

-

For targeted analysis, use selected ion monitoring (SIM) for the expected m/z of the metal-Ybt complexes (e.g., m/z 543 for ⁶³Cu(II)-Ybt, m/z 535 for ⁵⁶Fe(III)-Ybt).

-

For untargeted screening, employ a constant neutral loss (CNL) scan. Metal-Yersiniabactin complexes characteristically lose a 187 Da fragment corresponding to the terminal carboxylated thiazoline upon collision-induced dissociation.[8]

-

-

Data Analysis:

-

Identify metal-Ybt complexes based on their retention time, specific m/z, and the characteristic 187 Da neutral loss in MS/MS spectra.

-

Signaling Pathways and Logical Relationships

The binding of non-ferric metals to this compound can trigger specific cellular responses. The best-characterized example is the copper-dependent upregulation of this compound biosynthesis.

Copper-Dependent Upregulation of this compound Biosynthesis

In the presence of copper, uropathogenic E. coli increases its production of this compound as a protective mechanism.[13] This signaling cascade is independent of the master iron regulator Fur and is instead mediated by the transcriptional regulator YbtA.[13] The proposed pathway involves the extracellular formation of the Cu(II)-Ybt complex, which is then imported into the cell via the FyuA transporter. The intracellular signal that activates YbtA is still under investigation but is dependent on the imported Cu(II)-Ybt complex.

Experimental Workflow for Characterizing Metal-Ybt Interactions

The following diagram outlines a logical workflow for the investigation of this compound's interaction with a novel metal ion.

Conclusion and Future Directions

The recognition that this compound is not solely an iron siderophore but a versatile metallophore has profound implications for our understanding of bacterial pathogenesis. Its ability to bind copper, zinc, and other metals allows pathogenic bacteria to adapt to the multifaceted challenges of the host environment, from overcoming nutritional immunity to resisting metal-induced toxicity.

Future research should focus on several key areas:

-

Quantitative Binding Studies: There is a critical need for the determination of formation and stability constants for this compound with a range of divalent and trivalent metal ions. Techniques such as isothermal titration calorimetry and competitive spectrophotometric titrations will be invaluable in this regard.

-

Structural Biology: Elucidating the crystal structures of this compound in complex with metals other than iron will provide crucial insights into the coordination chemistry and the structural basis for its metal selectivity.

-

Mechanism of Signaling: A deeper understanding of the molecular mechanisms by which metal-Yersiniabactin complexes, particularly Cu(II)-Ybt, regulate gene expression via YbtA is required.

-

Therapeutic Targeting: The expanded role of this compound in bacterial virulence makes its biosynthetic and transport pathways attractive targets for the development of novel antimicrobial agents.

This technical guide provides a solid foundation for researchers to delve into the fascinating and complex world of this compound's metal-binding promiscuity, a field ripe for new discoveries with the potential to impact human health.

References

- 1. Metal selectivity by the virulence-associated this compound metallophore system - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Yersinia pestis Siderophore, this compound, and the ZnuABC system both contribute to Zinc acquisition and the development of lethal septicemic plague in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. This compound iron uptake: mechanisms and role in Yersinia pestis pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound contributes to overcoming zinc restriction during Yersinia pestis infection of mammalian and insect hosts - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. The siderophore this compound binds copper to protect pathogens during infection - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound from Yersinia pestis: biochemical characterization of the siderophore and its role in iron transport and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Extraction, purification, and identification of this compound, the siderophore of Yersinia pestis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. scispace.com [scispace.com]

- 12. Biosynthesis of this compound, a Complex Polyketide-Nonribosomal Peptide, Using Escherichia coli as a Heterologous Host - PMC [pmc.ncbi.nlm.nih.gov]

- 13. journals.asm.org [journals.asm.org]

Yersiniabactin: A Multifaceted Metallophore for Evasion of Nutritional Immunity

An In-depth Technical Guide for Researchers and Drug Development Professionals

Nutritional immunity is a critical host defense strategy that limits the availability of essential metal nutrients, such as iron, zinc, and copper, to invading pathogens. To overcome this, successful bacterial pathogens have evolved sophisticated counter-mechanisms, including the production of high-affinity metal chelators called metallophores. Yersiniabactin (Ybt), a siderophore produced by a range of pathogenic Enterobacteriaceae including Yersinia pestis, Klebsiella pneumoniae, and extraintestinal pathogenic Escherichia coli (ExPEC), stands out as a key virulence factor.[1][2][3] Initially characterized for its role in iron acquisition, Ybt is now understood to be a versatile molecule that contributes to the evasion of nutritional immunity by binding multiple transition metals, thereby playing a central role in bacterial pathogenesis.[4][5]

This guide provides a detailed technical overview of the mechanisms by which this compound enables pathogens to subvert host-mediated metal restriction, its role in virulence, and the experimental methodologies used to study its function.

Core Mechanisms of this compound-Mediated Nutritional Immunity Evasion

This compound's contribution to virulence is not limited to a single function but rather encompasses a suite of activities that collectively thwart host defenses. These include high-affinity iron scavenging, evasion of the host immune protein Lipocalin 2, and the sequestration of zinc and copper.

High-Affinity Iron Acquisition

The primary and most well-characterized function of Ybt is as a siderophore—a small molecule that chelates ferric iron (Fe³⁺) with exceptionally high affinity.[1] The host environment is iron-poor, with the majority of iron sequestered by high-affinity host proteins like transferrin and lactoferrin.[1][6]

-

Competitive Iron Binding : this compound exhibits a proton-independent formation constant for Fe³⁺ of approximately 4 x 10³⁶, an affinity that is potent enough to strip iron from host iron-binding proteins.[1][6] This allows Ybt-producing bacteria to proliferate in iron-limited host tissues where they would otherwise starve.[6]

-

Uptake Machinery : The Fe³⁺-Ybt complex is recognized and imported into the bacterial cell through a specific transport system. The complex first binds to a TonB-dependent outer membrane receptor, known as FyuA in Y. enterocolitica and Psn in Y. pestis.[6][7][8] The complex is then translocated into the periplasm, a process energized by the TonB-ExbB-ExbD complex.[6] Subsequently, an inner membrane ABC transporter, composed of YbtP and YbtQ, imports the complex into the cytoplasm, where iron is released for use in essential cellular processes like respiration and DNA replication.[1][8][9]

Evasion of Lipocalin 2

A key component of the innate immune response to bacterial infection is Lipocalin 2 (Lcn2), a protein that specifically recognizes, binds, and sequesters the common catecholate siderophore enterobactin. This action neutralizes the pathogen's primary iron acquisition system. However, the chemical structure of this compound is not recognized by Lcn2.[10]

This allows pathogens like K. pneumoniae that produce both enterobactin and this compound to circumvent this host defense.[10] While Lcn2 effectively inhibits growth by sequestering enterobactin, the bacteria can switch to the Lcn2-resistant Ybt system to acquire iron and establish infection, particularly in the respiratory tract.[10]

Sequestration of Other Divalent Metals: Zinc and Copper

Recent studies have revealed that Ybt's role extends beyond iron metabolism, establishing it as a key player in overcoming host-mediated restriction of other essential transition metals.

-

Zinc Acquisition : The host sequesters zinc using proteins like calprotectin to starve bacteria of this crucial cofactor for many enzymes.[4][11] this compound has been identified as a bona fide zincophore, capable of binding Zn²⁺ and facilitating its uptake.[4][12][13] This function is particularly important for pathogens to overcome calprotectin-mediated zinc sequestration.[4][11] In Y. pestis, the Ybt system works alongside the ZnuABC transporter to ensure sufficient zinc acquisition for full virulence.[4][12][14]

-

Copper Detoxification : Copper is used by the host as an antimicrobial agent. Phagocytic cells like macrophages can deploy high concentrations of copper to poison bacteria. This compound protects pathogens by binding and sequestering host-derived copper (Cu²⁺).[5][15] This action prevents the metal from participating in toxic redox cycling, specifically inhibiting the catechol-mediated reduction of Cu²⁺ to the more toxic Cu¹⁺ species.[5][15][16] This copper resistance is a virulence-associated function distinct from its role in iron acquisition.[15]

Quantitative Data Summary

The ability of this compound to contribute to nutritional immunity evasion is rooted in its chemical properties, particularly its binding affinities for various metals.

Table 1: Metal Binding Properties of this compound

| Metal Ion | Formation/Stability Constant | Binding Stoichiometry (Ybt:Metal) | Key Function | References |

|---|---|---|---|---|

| Fe³⁺ | 4 x 10³⁶ | 1:1 | Primary Siderophore Activity | [1][6] |

| Cu²⁺ | Physiologically favorable | 1:1 | Detoxification, Copper Resistance | [5][15] |

| Zn²⁺ | Sufficient for acquisition | Not specified | Zincophore Activity | [4][12][13] |

| Ni²⁺ | Stable complex formed | 1:1 | Potential acquisition/resistance | [17][18] |

| Co²⁺ | Stable complex formed | 1:1 | Potential acquisition/resistance | [17][18] |

| Cr²⁺ | Stable complex formed | 1:1 | Potential acquisition/resistance | [17][18] |

| Ga³⁺ | High affinity | 1:1 | Experimental probe |[18] |

Table 2: Documented Role of this compound in Virulence of Pathogens

| Pathogen | Infection Model | Role of Ybt System | Key Finding | References |

|---|---|---|---|---|

| Yersinia pestis | Bubonic Plague (subcutaneous) | Essential | Avirulent without Ybt | [2][6][8] |

| Klebsiella pneumoniae | Pulmonary Infection | Virulence Factor | Overcomes Lcn2, promotes infection | [2][10][19] |

| E. coli (UPEC) | Urinary Tract Infection (UTI) | Virulence Factor | Promotes high-titer cystitis | [9][20][21] |

| E. coli (Sepsis) | Sepsis Model | Major Virulence Factor | Profoundly attenuated without Ybt | [20] |

| Salmonella enterica | Intestinal Colonization | Virulence Factor | Enhances colonization and oxidative stress tolerance |[22] |

Detailed Experimental Protocols